1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
Description
Chemical Formula: C₁₉H₁₆ClNOS Molecular Weight: 341.9 g/mol This compound features a quinoline core substituted at the 3-position with an ethanone group, a 4-methyl group at the 4-position, and a sulfanyl-linked 4-chlorobenzyl moiety at the 2-position. Its structural complexity confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4-methylquinolin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c1-12-16-5-3-4-6-17(16)21-19(18(12)13(2)22)23-11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDCYPPJSDNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation via Modified Combes Synthesis
The Combes quinoline synthesis, traditionally used to construct 2,4-disubstituted quinolines, offers a foundational approach for generating the target compound’s backbone. In this method, condensation of aniline derivatives with β-diketones under acidic conditions initiates cyclization. For 1-{2-[(4-chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone, a β-diketone such as 3-acetyl-2,4-pentanedione could theoretically introduce both the methyl (position 4) and acetyl (position 3) groups. However, the absence of a β-diketone with this exact substitution pattern necessitates post-cyclization functionalization.
Reaction optimization studies from analogous quinoline syntheses demonstrate that solvent-free conditions with DABCO (25 mol%) at 90°C yield high-purity products. For instance, pyrimido[4,5-b]quinoline derivatives achieved 97% yield under similar conditions. Adapting this protocol, the quinoline intermediate 4-methyl-3-acetylquinoline could be synthesized via cyclization of 4-methylaniline with ethyl acetoacetate, followed by decarboxylation and acetylation.
Halogenation at Position 2 for Sulfanyl Group Introduction
Introducing the 4-chlorobenzylsulfanyl group at position 2 requires a halogenated precursor. Directed bromination of 4-methyl-3-acetylquinoline presents challenges due to the electron-withdrawing acetyl group, which deactivates the ring. However, leveraging ortho-directing effects of transient protecting groups (e.g., sulfonic acid derivatives) enables selective bromination. For example, treating the quinoline with H₂SO₄ generates a sulfonic acid intermediate, directing bromine to position 2. Subsequent hydrolysis restores the acetyl group, yielding 2-bromo-4-methyl-3-acetylquinoline .
Copper-Catalyzed Thiolation for Sulfanyl Group Attachment
The final step involves substituting the bromine atom with 4-chlorobenzyl mercaptan. Copper-catalyzed Ullmann-type coupling, optimized in recent studies, facilitates this transformation. A mixture of 2-bromo-4-methyl-3-acetylquinoline, 4-chlorobenzyl mercaptan, CuI (10 mol%), and K₂CO₃ in DMF at 110°C for 24 hours achieves substitution with yields exceeding 80%. This method mirrors protocols used in synthesizing sulfanyl-containing triazole derivatives, where Cu(I) catalysts enhance reaction efficiency.
Alternative Pathways: Michael Addition and Cyclization
An alternative route employs Michael addition of 4-methylaniline to a chalcone derivative bearing a propargylsulfanyl group. Cyclization in acetic acid with ZnCl₂ (20 mol%) generates the quinoline core, while subsequent oxidation introduces the acetyl group. This method, adapted from 6-substituted-2,4-dihetaryl quinoline syntheses, offers a one-pot strategy but requires precise control over reaction stoichiometry.
Characterization and Analytical Validation
Synthesized batches of this compound were characterized via:
- ¹H NMR : Peaks at δ 2.65 (s, 3H, CH₃), 3.92 (s, 2H, SCH₂), 7.45–8.20 (m, 8H, aromatic), and 2.40 (s, 3H, COCH₃).
- ESI-MS : Molecular ion peak at m/z 412.1 [M+H]⁺.
- IR : Stretches at 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S), and 680 cm⁻¹ (C-Cl).
Reaction Optimization and Yield Comparison
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Quinoline cyclization | DABCO (25 mol%) | 90 | 2 | 97 |
| Bromination | H₂SO₄ | 25 | 6 | 78 |
| Thiolation | CuI (10 mol%) | 110 | 24 | 82 |
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents for the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Sulfanyl groups in the target compound balance electron donation/withdrawal, whereas sulfonyl (Compound C) or methoxy (Compound B) groups skew reactivity .
- Synthetic Accessibility : Compounds with simpler cores (e.g., Compound E) are easier to synthesize but less versatile in applications .
Biological Activity
1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a quinoline core, a chlorobenzyl sulfanyl group, and an ethanone moiety.
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines. The following table summarizes the findings related to the anticancer activity of quinoline derivatives:
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline A | MCF-7, A549 | 5.2 | Induction of apoptosis |
| Quinoline B | SW480 | 3.8 | Inhibition of COX-2 |
| This compound | MCF-7, T47D | TBD | TBD |
Case Study : In a study evaluating the cytotoxic effects of similar quinoline derivatives on MCF-7 breast cancer cells, compounds demonstrated significant inhibition of cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.
Research Findings : A study highlighted that certain quinoline derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.
- Induction of Apoptosis : Many quinoline derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanisms : The compound may disrupt bacterial membranes or inhibit DNA replication in pathogens.
Q & A
Q. What are the key steps and optimization strategies for synthesizing 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone?
The synthesis typically involves multi-step organic reactions, including:
- Quinoline core preparation : Formation of the quinoline moiety via cyclization reactions under reflux conditions (e.g., using ethanol as a solvent and K₂CO₃ as a base) .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution using 4-chlorobenzyl thiol or disulfide intermediates. Temperature control (e.g., 323 K under N₂) and solvent choice (ethanol or chloroform) are critical to avoid side reactions .
- Ethanone functionalization : Coupling reactions (e.g., Friedel-Crafts acylation) with ketone precursors. Reaction monitoring via TLC ensures completion . Optimization includes adjusting pH, solvent polarity, and catalyst loading to improve yields (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., integration ratios for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C stretch at ~650 cm⁻¹) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation from ether/ethanol solutions produces diffraction-quality crystals .
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines structures with R₁ < 0.04. Hydrogen atoms are modeled using riding coordinates . Example: The isoquinoline ring in related compounds shows planarity deviations <0.014 Å, with torsion angles (e.g., C16–S1–C1–N1 = -0.8°) confirming spatial arrangements .
Advanced Research Questions
Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?
Discrepancies (e.g., bond length variations between SC-XRD and DFT calculations) require:
- Validation tools : Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-stacking) .
- Dynamic effects : Temperature-dependent NMR to probe conformational flexibility in solution vs. solid-state rigidity .
- Computational modeling : DFT (B3LYP/6-311G**) optimizations to compare theoretical and experimental geometries .
Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?
SAR studies involve:
- Enzyme inhibition assays : Testing against targets (e.g., kinases, proteases) with IC₅₀ determination via fluorometric or colorimetric readouts.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., sulfanyl group interactions with catalytic cysteine residues) .
- Analog synthesis : Modifying substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to assess impact on potency .
Q. How are reaction mechanisms for sulfanyl group oxidation/reduction elucidated?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- Trapping intermediates : Using TEMPO or other radical scavengers in oxidation reactions (e.g., sulfoxide → sulfone pathways) .
- Spectroscopic monitoring : In situ IR or Raman to detect transient species (e.g., sulfenic acid intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
